molecular formula C10H16N2O4 B6699270 Methyl 2-hydroxy-3-methyl-3-(1,2-oxazol-3-ylmethylamino)butanoate

Methyl 2-hydroxy-3-methyl-3-(1,2-oxazol-3-ylmethylamino)butanoate

Cat. No.: B6699270
M. Wt: 228.24 g/mol
InChI Key: FWLCFMOQOCNITC-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-methyl-3-(1,2-oxazol-3-ylmethylamino)butanoate: is a complex organic compound characterized by its unique molecular structure, which includes a hydroxyl group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-3-methyl-3-(1,2-oxazol-3-ylmethylamino)butanoate typically involves multiple steps, starting with the formation of the oxazole ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-3-methyl-3-(1,2-oxazol-3-ylmethylamino)butanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-hydroxy-3-methyl-3-(1,2-oxazol-3-ylmethylamino)butanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the construction of various organic compounds.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine: The medicinal applications of this compound are being explored for its potential use in treating various diseases. Its biological activities suggest that it could be developed into a new class of drugs for conditions such as infections and cancer.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-3-methyl-3-(1,2-oxazol-3-ylmethylamino)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The oxazole ring and the hydroxyl group play crucial roles in its biological activity, allowing it to bind to enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Methyl 3-hydroxy-2-methylbutanoate: This compound is structurally similar but lacks the oxazole ring, resulting in different chemical properties and biological activities.

  • 4-chloromethyl-5-methyl-2-3-methylphenyl-1,3-oxazole: Another oxazole derivative with a different substituent pattern, leading to distinct reactivity and applications.

Uniqueness: Methyl 2-hydroxy-3-methyl-3-(1,2-oxazol-3-ylmethylamino)butanoate stands out due to its specific combination of functional groups and the presence of the oxazole ring, which imparts unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-hydroxy-3-methyl-3-(1,2-oxazol-3-ylmethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2,8(13)9(14)15-3)11-6-7-4-5-16-12-7/h4-5,8,11,13H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLCFMOQOCNITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)OC)O)NCC1=NOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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